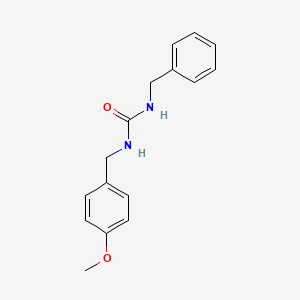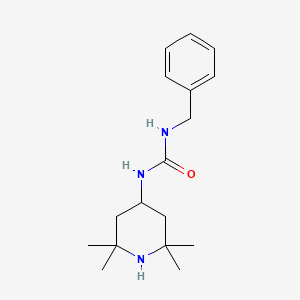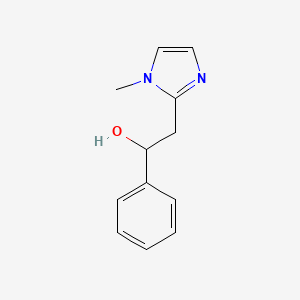
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound is used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. In
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol are mainly related to its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol in lab experiments is its high affinity for GABA-A receptors. This property makes it an ideal compound for studying the mechanism of action of GABA-A receptors and for developing new drugs that target these receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to use in some experimental procedures.
Future Directions
There are several future directions for the research on 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol. One of the future directions is the development of new drugs that target GABA-A receptors using this compound as a lead compound. Another future direction is the study of the structure-activity relationship of this compound and its analogs to identify compounds with improved properties. Additionally, the use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, could also be explored.
Conclusion:
In conclusion, 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a unique chemical compound that has attracted the attention of many researchers due to its potential use in drug discovery and neuroscience. This compound has a high affinity for GABA-A receptors, which makes it an ideal compound for studying the mechanism of action of these receptors and for developing new drugs that target them. The future directions for the research on this compound are promising, and it is expected that this compound will continue to be an important tool in scientific research.
Synthesis Methods
The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves the reaction between 1-methyl-1H-imidazole-2-carbaldehyde and phenylacetaldehyde in the presence of sodium borohydride. This reaction results in the formation of the desired compound with a yield of around 60-70%.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol has been extensively studied for its potential use in drug discovery. This compound has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. Therefore, this compound has been investigated as a potential treatment for anxiety disorders, insomnia, and epilepsy.
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPULVSXKKANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

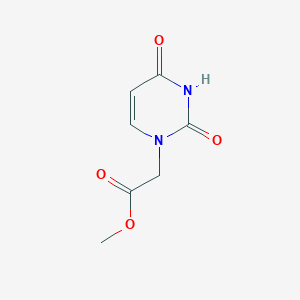
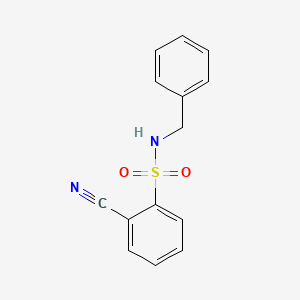

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
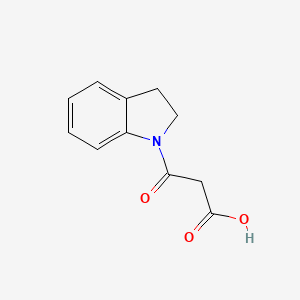
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
